Tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15878117
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3 |
| Standard InChI Key | SOFNSBHMEVBTNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate is CHNO, with a molecular weight of 214.30 g/mol. The IUPAC name is tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate, reflecting its tert-butyl ester and dimethylamino substituents. The compound’s structure includes a five-membered pyrrolidine ring, which adopts a puckered conformation, enhancing its interaction with biological targets.
Key Structural Features:
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Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring that contributes to conformational flexibility.
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Dimethylamino Group (-N(CH)): A tertiary amine that enhances solubility and enables hydrogen bonding.
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tert-Butyl Carbamate (-OC(O)C(CH)): A bulky protecting group that improves stability and modulates reactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 214.30 g/mol | |
| IUPAC Name | tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Synthesis and Reaction Pathways
The synthesis of tert-butyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves multi-step organic reactions, typically starting from pyrrolidine precursors.
Synthetic Route
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Pyrrolidine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with dimethylamine in the presence of a catalyst.
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Carbamate Protection: The tertiary amine is protected using tert-butyl chloroformate (BocO) under basic conditions to form the Boc-protected intermediate.
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Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).
Reaction Conditions:
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Temperature: 0–25°C for Boc protection to minimize side reactions.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate Boc activation.
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its application in drug design:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic tert-butyl group.
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Stability: Stable under ambient conditions but susceptible to acidic hydrolysis, which cleaves the Boc group.
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Lipophilicity: LogP ~1.8 (estimated), indicating moderate membrane permeability.
Biological Activity and Mechanistic Insights
Enzyme Modulation
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Acetylcholinesterase Inhibition: Pyrrolidine derivatives with tertiary amines show inhibitory effects on acetylcholinesterase (IC < 10 µM), relevant for Alzheimer’s disease research.
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Receptor Binding: The dimethylamino group may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing neuroactive agents. For example:
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Antidepressants: Functionalization of the pyrrolidine ring yields compounds with serotonin reuptake inhibition (SSRI) activity.
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Antipsychotics: Structural modifications enhance dopamine receptor affinity, reducing extrapyramidal side effects.
Biochemical Probes
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Enzyme Studies: Used to investigate enzyme-ligand interactions via covalent modification of active sites.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Industrial and Research Applications
Pharmaceutical Manufacturing
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Scale-Up Synthesis: Continuous flow reactors optimize yield (>80%) and reduce reaction time.
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Quality Control: HPLC-MS ensures batch consistency for regulatory compliance.
Material Science
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Polymer Modification: Incorporation into polyurethane matrices enhances thermal stability (T increased by 15°C).
Future Perspectives
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Drug Discovery: Development of dual-acting agents targeting acetylcholinesterase and NMDA receptors.
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Sustainable Synthesis: Catalytic methods using biorenewable solvents to reduce environmental impact.
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